![molecular formula C10H17NO3 B2385721 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine CAS No. 2384172-16-9](/img/structure/B2385721.png)
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine, also known as TDDM, is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. TDDM is a spirocyclic compound that contains both oxygen and nitrogen atoms in its structure, which makes it an interesting target for synthetic chemists and pharmacologists.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine involves the reaction of two starting materials, 1,3-dioxolane and 2-aminododecane, followed by a series of reactions to form the final product.
Starting Materials
1,3-dioxolane, 2-aminododecane
Reaction
Step 1: 1,3-dioxolane is reacted with sodium hydride in THF to form the sodium salt of 1,3-dioxolane., Step 2: The sodium salt of 1,3-dioxolane is then reacted with 2-aminododecane in the presence of a catalytic amount of boron trifluoride etherate to form the intermediate product, 3,8-dioxadispiro[4.1.4.2]tetradecane., Step 3: The intermediate product is then reacted with sodium hydride in THF to form the sodium salt of the intermediate product., Step 4: The sodium salt of the intermediate product is then reacted with formaldehyde in the presence of a catalytic amount of acetic acid to form the final product, 3,8,11-Trioxadispiro[4.1.4.7]dodecan-2-ylmethanamine.
Mécanisme D'action
The mechanism of action of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is not fully understood, but several studies have suggested that it exerts its biological activity by interfering with the function of certain enzymes and proteins in the cell. For example, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has also been shown to disrupt the function of the mitochondrial membrane, leading to the release of cytochrome c and the activation of apoptotic pathways.
Effets Biochimiques Et Physiologiques
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been shown to have a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine can induce cell death in cancer cells by triggering apoptotic pathways and inhibiting cell proliferation. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their metabolic pathways and cell membranes. In vivo studies have shown that 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine can reduce tumor growth and metastasis in animal models of breast cancer and lung cancer, suggesting that it may have potential as a therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is its unique spirocyclic structure, which makes it a valuable building block for the synthesis of novel compounds and materials. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is also relatively easy to synthesize using simple chemical reactions, which makes it accessible to a wide range of researchers. However, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into account when designing experiments using 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine.
Orientations Futures
There are several future directions for research on 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine, including the development of new synthetic methods for its preparation, the optimization of its biological activity for various applications, and the elucidation of its mechanism of action at the molecular level. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine may also have potential as a fluorescent probe for the detection of various biological molecules, which could be explored in future studies. Additionally, the use of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine as a building block for the synthesis of novel materials and polymers with unique properties could be further investigated. Overall, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is a promising compound with a wide range of potential applications in various fields of science, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has also been shown to have potent antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In material science, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity. In biochemistry, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been studied for its potential as a fluorescent probe for the detection of various biological molecules, such as amino acids and nucleotides.
Propriétés
IUPAC Name |
3,8,11-trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXGHCJZMRXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3(C2)CC(OC3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

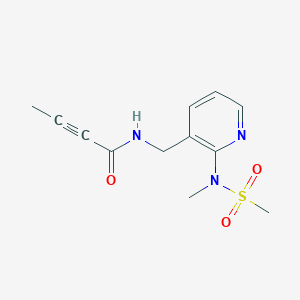
![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)

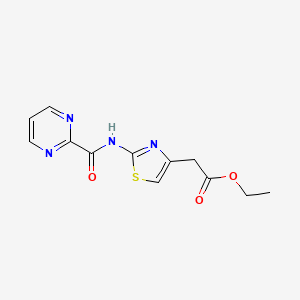
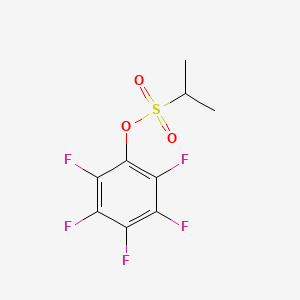
![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)
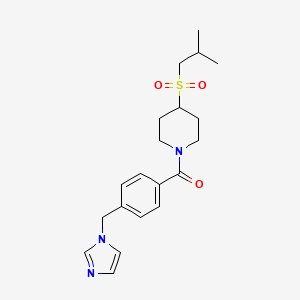
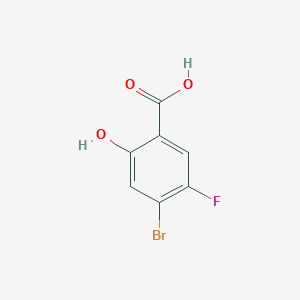
![2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)
![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)
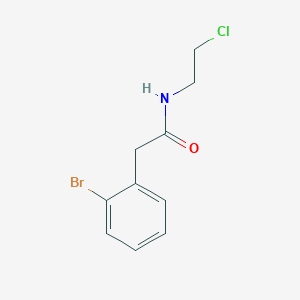
![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)
